molecular formula C18H17F2N3O2 B2498360 1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894020-75-8

1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2498360
CAS No.: 894020-75-8
M. Wt: 345.35
InChI Key: UWIIFCKDPJEYFQ-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 2,5-difluorophenyl group and a 1-(4-methylphenyl)-5-oxopyrrolidin-3-yl moiety. The urea core (-NH-C(=O)-NH-) serves as a critical pharmacophore, enabling hydrogen-bond interactions with biological targets such as kinases or enzymes. The 2,5-difluorophenyl substituent enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and small atomic radius, while the 4-methylphenyl-pyrrolidinone group contributes to conformational rigidity and target binding .

Properties

IUPAC Name

1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2/c1-11-2-5-14(6-3-11)23-10-13(9-17(23)24)21-18(25)22-16-8-12(19)4-7-15(16)20/h2-8,13H,9-10H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIIFCKDPJEYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common method includes the reaction of 2,5-difluoroaniline with isocyanate derivatives to form the urea linkage. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea serves as a crucial building block in organic synthesis. It is utilized for developing new materials and compounds, particularly in creating advanced polymers and specialty chemicals.

Biology

In biological research, this compound has been investigated as a biochemical probe to study enzyme interactions and protein functions. Its structural features allow it to interact with various biological targets, potentially influencing enzymatic pathways.

Medicine

The compound is being explored for its therapeutic properties, particularly in:

  • Anti-inflammatory activities : Preliminary studies suggest it may inhibit inflammatory pathways.
  • Anticancer properties : Research indicates that related compounds demonstrate significant antiproliferative effects against various cancer cell lines.

Industry

In industrial applications, this compound is used to develop specialty chemicals with specific performance characteristics. Its unique properties make it suitable for formulating advanced materials used in coatings and adhesives.

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Anticancer Activity Study : A derivative of this compound was tested against multiple cancer cell lines, showing IC50 values in the micromolar range, indicating moderate to high potency against tumor growth.
  • Mechanistic Insights : Research revealed that modifications in the urea structure led to enhanced interactions with target enzymes, significantly improving antiproliferative effects compared to simpler structures.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to active sites of enzymes, altering their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, we compare it with structurally related molecules, focusing on substituent effects, ring systems, and functional groups.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Urea 2,5-Difluorophenyl, 4-methylphenyl-pyrrolidinone ~361.3 High electronegativity (F), rigid pyrrolidinone, hydrogen-bonding urea core
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl ~382.8 Sulfur-containing linker, pyrazole ring, trifluoromethyl group enhancing lipophilicity
Hypothetical Analog: 1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea Urea 3-Chlorophenyl, 4-fluorophenyl-pyrrolidinone ~377.8 Chlorine vs. fluorine substituent trade-off (metabolic stability vs. electronegativity)

Key Findings:

Substituent Effects: Fluorine vs. Chlorine: The target compound’s 2,5-difluorophenyl group offers superior metabolic stability and membrane permeability compared to chlorinated analogs (e.g., ’s 3-chlorophenylsulfanyl group) due to fluorine’s resistance to oxidative metabolism . Methyl vs.

Core Structure Differences: Urea vs. Pyrazole: The urea core in the target compound enables stronger hydrogen-bond interactions with biological targets compared to the pyrazole ring in , which relies on π-π stacking and hydrophobic interactions. Pyrrolidinone vs. Sulfanyl Linkers: The 5-oxopyrrolidinone ring in the target compound imposes conformational constraints, enhancing selectivity, whereas the sulfanyl group in may introduce torsional flexibility.

Biological Implications :

  • Fluorinated aryl groups (as in the target compound) are associated with improved pharmacokinetic profiles in kinase inhibitors, while chlorinated analogs () may exhibit higher off-target effects due to prolonged half-lives .
  • The urea moiety’s hydrogen-bonding capacity is critical for inhibiting ATP-binding pockets in kinases, a mechanism less prominent in sulfanyl-linked pyrazole derivatives.

Biological Activity

1-(2,5-Difluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This detailed review will explore its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C16H17F2N3O\text{C}_{16}\text{H}_{17}\text{F}_2\text{N}_3\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act on enzymes associated with various metabolic pathways, particularly those involved in cancer and inflammatory processes. The urea moiety is known to facilitate binding with enzyme active sites, enhancing inhibitory effects.

1. Enzyme Inhibition Studies

In various studies, the compound has been evaluated for its inhibitory effects on key enzymes:

  • Urease Inhibition : The compound demonstrated significant urease inhibition, with IC50 values indicating potent activity compared to standard inhibitors like thiourea. In a study, the IC50 was reported at approximately 3.06 µM, showcasing its potential as a therapeutic agent for conditions like peptic ulcers .
  • Cyclooxygenase (COX) Inhibition : The compound was also assessed for COX-2 inhibition. Results showed promising selectivity and potency, making it a candidate for anti-inflammatory applications .

2. Cytotoxicity Testing

MTT assays conducted on various cancer cell lines indicated that the compound exhibits cytotoxic properties. A notable study revealed that concentrations above 50 µM resulted in significant cell death across tested lines, suggesting its potential as an anticancer agent .

Case Study 1: Urease Inhibition

A systematic evaluation of urease inhibitors highlighted the effectiveness of this compound. The study compared several derivatives and found this compound to have superior activity with minimal cytotoxic effects on NIH-3T3 cells at therapeutic concentrations .

Case Study 2: Anti-inflammatory Activity

In a comparative study of anti-inflammatory compounds, this urea derivative exhibited a significant reduction in inflammatory markers in vitro. The results suggest that it could be developed further for therapeutic use in inflammatory diseases .

Data Summary Table

Biological Activity IC50 (µM) Reference
Urease Inhibition3.06
COX-2 InhibitionNot specified
Cytotoxicity (NIH-3T3)>50

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